Cas no 898761-34-7 (3-(4-Bromophenyl)-4'-chloropropiophenone)

3-(4-Bromophenyl)-4'-chloropropiophenone 化学的及び物理的性質
名前と識別子
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- 3-(4-bromophenyl)-4'-chloropropiophenone
- 3-(4-bromophenyl)-1-(4-chlorophenyl)propan-1-one
- 3-(4-Bromophenyl)-4'-chloropropiophenone
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- インチ: 1S/C15H12BrClO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2
- InChIKey: OJFLWIBVHSFHAX-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)CCC(C1C=CC(=CC=1)Cl)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 266
- トポロジー分子極性表面積: 17.1
3-(4-Bromophenyl)-4'-chloropropiophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B099550-500mg |
3-(4-Bromophenyl)-4'-chloropropiophenone |
898761-34-7 | 500mg |
$ 735.00 | 2022-06-07 | ||
Fluorochem | 206112-2g |
3-(4-bromophenyl)-4'-chloropropiophenone |
898761-34-7 | 97% | 2g |
£1013.00 | 2022-03-01 | |
TRC | B099550-250mg |
3-(4-Bromophenyl)-4'-chloropropiophenone |
898761-34-7 | 250mg |
$ 440.00 | 2022-06-07 | ||
Fluorochem | 206112-5g |
3-(4-bromophenyl)-4'-chloropropiophenone |
898761-34-7 | 97% | 5g |
£2025.00 | 2022-03-01 | |
Fluorochem | 206112-1g |
3-(4-bromophenyl)-4'-chloropropiophenone |
898761-34-7 | 97% | 1g |
£540.00 | 2022-03-01 |
3-(4-Bromophenyl)-4'-chloropropiophenone 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
3-(4-Bromophenyl)-4'-chloropropiophenoneに関する追加情報
Professional Introduction to Compound with CAS No. 898761-34-7 and Product Name 3-(4-Bromophenyl)-4'-chloropropiophenone
The compound with the CAS number 898761-34-7 and the product name 3-(4-Bromophenyl)-4'-chloropropiophenone represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both bromine and chlorine substituents on the aromatic and aliphatic portions of the molecule imparts distinct reactivity, making it a valuable intermediate in synthesizing more complex pharmacophores.
In recent years, the demand for specialized intermediates in drug discovery has surged, driven by the need for more efficient and targeted therapies. 3-(4-Bromophenyl)-4'-chloropropiophenone stands out as a versatile building block that can be modified through various chemical transformations to yield novel compounds with therapeutic potential. Its structural motif is particularly interesting because it combines a brominated phenyl ring with a chlorinated propiophenone moiety, which can be selectively functionalized to explore different biological pathways.
One of the most compelling aspects of this compound is its utility in constructing heterocyclic frameworks, which are prevalent in many bioactive molecules. The bromine atom at the 4-position of the phenyl ring facilitates cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or amino groups. Similarly, the chlorine substituent on the propiophenone can undergo nucleophilic substitution reactions, allowing for further diversification of the molecular structure. These reactivity patterns make 3-(4-Bromophenyl)-4'-chloropropiophenone an indispensable tool for synthetic chemists aiming to develop new drugs.
Recent studies have highlighted the importance of fluorinated and chlorinated aromatic compounds in medicinal chemistry due to their enhanced metabolic stability and improved pharmacokinetic profiles. The structural features of 3-(4-Bromophenyl)-4'-chloropropiophenone align well with these trends, as both bromine and chlorine atoms can be strategically positioned to influence drug-like properties. For instance, computational studies have demonstrated that the electron-withdrawing nature of these substituents can modulate electronic distributions across the molecule, thereby affecting binding affinity to biological targets.
The compound has also been explored in the context of developing kinase inhibitors, which are critical for treating cancers and inflammatory diseases. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their overactivity is often associated with pathological conditions. By leveraging the reactivity of 3-(4-Bromophenyl)-4'-chloropropiophenone, researchers have synthesized derivatives that exhibit potent inhibitory activity against specific kinases. These derivatives have shown promise in preclinical studies, highlighting the compound's potential as a lead structure for further optimization.
Another area where this compound has shown promise is in the development of antiviral agents. The ability to introduce diverse functional groups into its structure allows for the creation of molecules that can interfere with viral replication cycles. For example, modifications at the bromine and chlorine positions have led to compounds that inhibit viral proteases or polymerases, demonstrating its versatility as a scaffold for antiviral drug discovery.
The synthesis of 3-(4-Bromophenyl)-4'-chloropropiophenone itself is an elegant example of modern organic chemistry techniques. It typically involves a multi-step process starting from commercially available precursors such as 4-bromobenzaldehyde and 1-chloro-2-propanone. The reaction sequence often employs palladium-catalyzed cross-coupling reactions to construct the propiophenone core, followed by selective halogenation to introduce the necessary substituents. This synthetic route underscores the compound's accessibility while maintaining high yields and purity levels suitable for pharmaceutical applications.
In conclusion, 3-(4-Bromophenyl)-4'-chloropropiophenone (CAS No. 898761-34-7) is a highly valuable intermediate in pharmaceutical chemistry due to its unique structural features and reactivity profile. Its ability to undergo diverse chemical transformations makes it an excellent scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its significance in drug discovery is expected to grow even further.
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